![molecular formula C16H16FN3O3S B2376038 Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1351635-46-5](/img/structure/B2376038.png)
Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Overview
Description
This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, functional group, has the structure -NH(CO)O-, and is chemically similar to an amide group (-NH(CO)-), but with one oxygen atom replaced by an -OR group .
Chemical Reactions Analysis
Carbamates are generally stable compounds but can undergo hydrolysis under acidic or alkaline conditions to yield the corresponding amine and carbonic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbamates are typically solid at room temperature, and their solubility in water varies. They are generally soluble in organic solvents .Scientific Research Applications
Heterocyclic Synthesis Applications :
- A study by Mohareb et al. (2004) explored the synthesis of pyran, pyridine, and pyridazine derivatives from similar compounds, demonstrating the potential of such chemicals in creating various heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Activity :
- Jeankumar et al. (2013) designed and synthesized a series of compounds, including one similar to the mentioned chemical, which showed promising activity against Mycobacterium tuberculosis, indicating potential applications in developing antituberculosis agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Novel Chemical Compounds Synthesis :
- Kaur et al. (2011) discussed the synthesis of fused thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinones using a similar compound, highlighting the chemical's role in creating new fused heterocyclic systems (Kaur, Kishore, Narayana, Rao, Balakumar, Rajkumar, & Rao, 2011).
Potential in Creating Anticancer Agents :
- A research by Temple et al. (1983) focused on the synthesis of pyridooxazines and pyridothiazines, including compounds structurally similar to the one , and evaluated their effect on the proliferation and mitotic index of cultured L1210 cells, indicating their potential as anticancer agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Antioxidant Activity :
- The study by Zaki et al. (2017) synthesized compounds related to the chemical and found that some of them showed remarkable antioxidant activity compared to ascorbic acid (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Pyrimidinamine derivatives, which are structurally similar, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to cell death .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect the electron transport chain in the mitochondria, thereby disrupting atp production and leading to cell death .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to cell death by disrupting energy production .
properties
IUPAC Name |
ethyl N-[5-(2-fluorobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-2-23-16(22)19-15-18-12-7-8-20(9-13(12)24-15)14(21)10-5-3-4-6-11(10)17/h3-6H,2,7-9H2,1H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCVQDLZJUZNOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate |
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